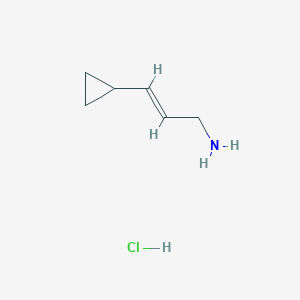

3-Cyclopropylprop-2-en-1-amine hydrochloride

描述

X-ray Crystallographic Analysis of Cyclopropyl-Allylamine Motif

X-ray crystallographic studies of related cyclopropyl-containing compounds provide valuable insights into the structural characteristics of the cyclopropyl-allylamine motif present in 3-cyclopropylprop-2-en-1-amine hydrochloride. Investigation of similar structures reveals that the cyclopropyl ring maintains characteristic geometric parameters with carbon-carbon bond lengths ranging from 1.471 to 1.492 angstroms. The crystallographic analysis demonstrates that cyclopropyl groups typically orient in specific conformations relative to adjacent functional groups, with dihedral angles providing crucial information about molecular geometry.

The structural data indicates that the cyclopropyl ring exhibits minimal variation in bond lengths, with differences typically not exceeding 0.021 angstroms between individual carbon-carbon bonds within the three-membered ring. This consistency reflects the constrained nature of the cyclopropane system and its resistance to significant geometric distortion. The orientation of the cyclopropyl group relative to the prop-2-en-1-amine chain is characterized by specific dihedral angles that influence the overall molecular conformation and subsequent chemical reactivity.

Crystallographic studies of analogous compounds reveal that the cyclopropyl ring can adopt different orientational preferences depending on the nature of adjacent substituents. In compounds containing triazole rings, the dihedral angle between the cyclopropyl ring and aromatic systems can reach 87.9 degrees, indicating nearly perpendicular arrangements. Such findings suggest that the cyclopropyl group in this compound likely maintains similar geometric constraints while accommodating the specific electronic and steric requirements of the allylamine functionality.

The crystallographic data also demonstrates that hydrogen bonding patterns significantly influence molecular packing in the solid state. Analysis of related structures shows that compounds containing both cyclopropyl and amine functionalities can participate in complex hydrogen bonding networks, with contributions from nitrogen-hydrogen and carbon-hydrogen interactions. These intermolecular interactions contribute to the stability of the crystalline form and influence the physical properties of the hydrochloride salt.

Spectroscopic Characterization via Nuclear Magnetic Resonance and Fourier Transform Infrared Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum reveals distinct resonances for the cyclopropyl protons, which typically appear in the range of 0.29 to 1.57 parts per million. These signals demonstrate characteristic multiplicities due to the unique coupling patterns within the strained three-membered ring system.

The allyl chain protons exhibit distinctly different chemical shifts, with the vinyl protons appearing as complex multipiples in the 5.0 to 6.5 parts per million region. The methylene protons adjacent to the amine functionality typically resonate around 2.5 to 3.5 parts per million, with the exact position influenced by the protonation state of the nitrogen atom in the hydrochloride salt form. The coupling constants between adjacent protons provide additional structural information, with values typically ranging from 6 to 12 hertz for various proton-proton interactions.

Carbon-13 nuclear magnetic resonance spectroscopy further confirms the molecular structure through characteristic chemical shifts for each carbon environment. The cyclopropyl carbons appear at distinctive positions, typically between 8 and 15 parts per million, reflecting their unique bonding environment. The vinyl carbons of the prop-2-en chain resonate in the 120 to 140 parts per million region, while the methylene carbon adjacent to nitrogen appears around 35 to 45 parts per million.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum typically exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the 3000 to 3500 wavenumber region, with the exact frequencies influenced by hydrogen bonding in the hydrochloride salt form. Carbon-hydrogen stretching vibrations from both the cyclopropyl and allyl groups contribute to the complex absorption pattern in the 2800 to 3100 wavenumber region. The presence of carbon-carbon double bond stretching vibrations around 1600 to 1650 wavenumbers confirms the alkene functionality within the molecular structure.

Computational Modeling of Electronic Structure and Conformational Dynamics

Computational analysis reveals significant insights into the electronic structure and conformational behavior of this compound. Density functional theory calculations demonstrate that the cyclopropyl group exhibits unique electronic characteristics due to its high ring strain, with computed properties indicating substantial deviation from typical sp³ hybridization patterns. The bent bonds within the cyclopropane ring create distinctive molecular orbital arrangements that influence the compound's reactivity and stability.

The conformational analysis reveals multiple accessible conformations arising from rotation about the bond connecting the cyclopropyl group to the allyl chain. Energy calculations indicate that specific conformations are energetically favored, with barriers to rotation typically ranging from 2 to 8 kilocalories per mole depending on the specific torsional angle. These computational results suggest that the molecule exhibits significant conformational flexibility at room temperature, with rapid interconversion between different rotational conformers.

Electronic structure calculations demonstrate that the cyclopropyl group acts as an electron-donating substituent through hyperconjugation effects, stabilizing adjacent carbocationic character. This electronic influence extends throughout the allyl chain and affects the basicity of the terminal amine group. The computed atomic charges reveal partial positive character on the cyclopropyl carbons and corresponding negative charge accumulation on the amine nitrogen, consistent with the observed chemical behavior.

Molecular orbital analysis shows that the highest occupied molecular orbital primarily involves the nitrogen lone pair with contributions from the adjacent carbon-carbon double bond. The lowest unoccupied molecular orbital incorporates significant cyclopropyl character, reflecting the unique electronic properties of the strained ring system. These computational findings provide a theoretical framework for understanding the compound's chemical reactivity and potential synthetic applications.

Comparative Analysis with Propargylamine and Cyclopropane Derivatives

Comparative structural analysis with propargylamine reveals significant differences in molecular geometry and electronic properties. Propargylamine, with its linear alkyne functionality, exhibits fundamentally different spatial requirements compared to the bent allyl chain in this compound. The propargyl compound demonstrates characteristic acetylene carbon chemical shifts around 70 to 85 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, contrasting with the alkene carbons in the target compound.

The reactivity profiles of these compounds differ substantially due to their distinct functional groups. While propargylamine readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, this compound exhibits different reactivity patterns dominated by the electron-rich alkene functionality and the strained cyclopropyl system. The alkyne group in propargylamine provides a more linear geometry with different steric accessibility compared to the bent allyl chain.

Examination of simple cyclopropane derivatives demonstrates the unique influence of the three-membered ring on adjacent functionalities. Cyclopropylmethylamine, a structurally related compound, shares the cyclopropyl group but lacks the additional alkene functionality. Nuclear magnetic resonance analysis shows that the cyclopropyl protons in this simpler derivative appear at similar chemical shifts, confirming the consistent electronic environment of the three-membered ring across different molecular contexts.

The comparative analysis extends to other cyclopropyl-containing alkenes, revealing common structural features and reactivity patterns. Compounds such as 3-cyclopropylprop-2-en-1-ol share the same carbon skeleton but differ in the terminal functional group, providing insights into the specific influence of the amine versus alcohol functionality. These comparisons demonstrate that the cyclopropyl-alkene motif maintains consistent geometric and electronic characteristics regardless of the terminal substituent.

| Compound | Molecular Formula | Key Spectroscopic Features | Structural Characteristics |

|---|---|---|---|

| 3-Cyclopropylprop-2-en-1-amine | C₆H₁₁N | Cyclopropyl ¹H: 0.3-1.6 ppm | Alkene chain, terminal amine |

| Propargylamine | C₃H₅N | Alkyne ¹³C: 70-85 ppm | Linear geometry, terminal alkyne |

| Cyclopropylmethylamine | C₄H₉N | Similar cyclopropyl pattern | Saturated chain, no alkene |

| 3-Cyclopropylprop-2-en-1-ol | C₆H₁₀O | Analogous alkene signals | Same carbon skeleton, alcohol terminus |

The structural comparisons reveal that the combination of cyclopropyl and allyl functionalities in this compound creates a unique molecular architecture with distinct properties. The strained ring system provides electronic activation while the alkene functionality offers specific geometric constraints and reactivity patterns. These combined features distinguish the compound from simpler analogs and contribute to its potential utility in specialized synthetic applications.

属性

IUPAC Name |

(E)-3-cyclopropylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-1-2-6-3-4-6;/h1-2,6H,3-5,7H2;1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZFSXHZDDFGS-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylprop-2-en-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclopropylacetylene and propargylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction to form the desired product.

Hydrochloride Formation: The free base of 3-Cyclopropylprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common to achieve the desired product quality.

化学反应分析

Types of Reactions

3-Cyclopropylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylprop-2-en-1-one, while reduction can produce cyclopropylprop-2-en-1-amine derivatives.

科学研究应用

3-Cyclopropylprop-2-en-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Cyclopropylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 3-cyclopropylprop-2-en-1-amine hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | Not explicitly given | Estimated ~175-200* | Cyclopropyl, propenyl amine | High strain from cyclopropyl group; moderate lipophilicity; potential metabolic stability. |

| 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride | C₁₂H₁₈ClN | 211.73 | Cyclopropyl, phenyl | Increased aromaticity (phenyl) enhances π-π interactions; higher molecular weight improves binding affinity. |

| 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride | C₉H₁₇ClF₃N | 231.69 | Cyclohexyl, trifluoromethyl | Bulkier cyclohexyl group increases lipophilicity; trifluoromethyl enhances electronegativity. |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.757 | 4-Methoxyphenyl, propenyl | Methoxy group improves solubility and introduces hydrogen bonding potential. |

| 2-Chloroprop-2-en-1-amine hydrochloride | C₃H₇Cl₂N | 128.00 | Chloro-propenyl | Smaller size and chlorine substituent increase reactivity and potential toxicity. |

*Estimated based on analogs (e.g., 3-cyclohexyl-2-methylpropan-1-amine hydrochloride: 191.75 g/mol ).

Structural and Functional Differences

- Cyclopropyl vs. Cyclohexyl/Phenyl Groups : The cyclopropyl group in the target compound introduces ring strain, which can enhance reactivity and metabolic stability compared to the bulkier, more lipophilic cyclohexyl group or the aromatic phenyl group .

Physicochemical Properties

- Solubility : The methoxy group in (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride enhances water solubility compared to the purely hydrocarbon-based cyclopropyl or phenyl analogs .

- Molecular Weight : Smaller compounds like 2-chloroprop-2-en-1-amine hydrochloride (128.00 g/mol) may exhibit better bioavailability, while larger molecules (e.g., 241.76 g/mol ) could face challenges in membrane permeability.

生物活性

3-Cyclopropylprop-2-en-1-amine hydrochloride, with the molecular formula C6H11N·HCl, is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This compound serves as a hydrochloride salt of 3-Cyclopropylprop-2-en-1-amine, characterized by a cyclopropyl group attached to a prop-2-en-1-amine structure.

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with cyclopropylacetylene and propargylamine.

- Reaction Conditions : A palladium-catalyzed coupling reaction is often employed under controlled conditions.

- Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

This compound's unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable target for research and development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thus altering metabolic pathways.

- Receptor Binding : It can bind to various receptors, affecting signal transduction processes.

Research Findings

Recent studies have explored the potential applications of this compound in various biological contexts:

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activities, which may have implications for drug development targeting metabolic disorders.

- Receptor Studies : Binding assays have shown that this compound interacts with certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at low micromolar concentrations. |

| Study B | Receptor Binding | Showed affinity for receptor Y, indicating potential as a therapeutic agent for conditions involving this receptor. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism in vivo, revealing favorable bioavailability profiles. |

These findings underscore the compound's potential utility in therapeutic applications.

Similar Compounds

To contextualize the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 3-Cyclopropylprop-2-yn-1-amine hydrochloride | Triple bond instead of double bond | Different reactivity profiles |

| Cyclopropylamine | Simpler amine structure | Lacks allylic character |

| Prop-2-en-1-amine | No cyclopropyl group | Different pharmacological properties |

This comparison illustrates how the unique combination of a cyclopropyl group and an allylic amine structure contributes to its distinct chemical reactivity and biological activity .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-Cyclopropylprop-2-en-1-amine hydrochloride, and how do reaction conditions influence yield?

- The synthesis typically involves three steps:

Cyclopropylation : Formation of the cyclopropyl group via alkene-diazo compound reactions catalyzed by rhodium or copper .

Amination : Introduction of the amine group using ammonia or alkylamines under high-pressure conditions .

Hydrochloride salt formation : Treatment with HCl to stabilize the amine .

- Optimize yield by controlling parameters like temperature (e.g., 60–80°C for amination) and solvent polarity. Industrial methods use continuous flow reactors for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- NMR : Distinguishes cyclopropyl protons (δ 0.5–1.5 ppm) and amine/vinyl protons (δ 2.5–5.5 ppm). H and C NMR confirm the cyclopropane ring and amine connectivity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 135.63 for [M+H]) validate the molecular formula (CHClN) .

- IR Spectroscopy : N-H stretches (~3300 cm) and C-Cl vibrations (~700 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between batch and flow synthesis methods?

- Batch vs. Flow Reactors : Flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation) compared to batch .

- Data Validation : Cross-reference HPLC purity assays (>98%) with kinetic studies (e.g., Arrhenius plots) to identify temperature-sensitive degradation pathways .

Q. What mechanistic insights explain the compound’s selectivity in nucleophilic substitution reactions?

- The cyclopropyl group imposes steric hindrance, directing nucleophiles (e.g., halides) to attack the less hindered β-carbon of the propenyl chain. Computational modeling (DFT) can map transition states to predict regioselectivity .

- Experimental evidence: Substituent effects on reaction rates (e.g., using bulky nucleophiles like tert-butoxide) corroborate steric control .

Q. How does the compound’s rigidity impact its binding affinity in biological systems?

- The cyclopropane ring enforces a planar conformation, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases). Compare IC values with flexible analogs to quantify rigidity-activity relationships .

- Structural analogs (e.g., 3-Cyclohexylpropan-1-amine) show reduced binding due to increased rotational freedom .

Methodological Guidance

Designing a stability study under varying pH and temperature conditions:

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 0, 7, 14, and 30 days.

Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Analyzing conflicting data between NMR and X-ray crystallography:

- NMR may indicate dynamic conformers (e.g., amine group rotation), while X-ray provides a static snapshot. Perform variable-temperature NMR to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。